

# Comprehensive Technical Guide: C<sub>26</sub>H<sub>33</sub>CIN<sub>2</sub>O<sub>5</sub> (Delapril Hydrochloride)[1]

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## Compound of Interest

Compound Name: C<sub>26</sub>H<sub>33</sub>CIN<sub>2</sub>O<sub>5</sub>

Cat. No.: B12626499

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## Executive Summary

Delapril Hydrochloride is a third-generation ACE inhibitor designed with high lipophilicity to enhance tissue penetration, particularly in the vascular wall. Unlike Captopril, it lacks a sulfhydryl group, reducing the incidence of specific side effects like dysgeusia and rash. It functions as a prodrug, requiring ester hydrolysis to form its active metabolites: delapril diacid and 5-hydroxy delapril diacid.[1][3][4]

Attribute	Details
Common Name	Delapril Hydrochloride
CAS Number	83435-67-0
Molecular Formula	C <sub>26</sub> H <sub>33</sub> CIN <sub>2</sub> O <sub>5</sub> (Salt), C <sub>26</sub> H <sub>32</sub> N <sub>2</sub> O <sub>5</sub> (Free Base)
Molecular Weight	489.0 g/mol
Therapeutic Class	Antihypertensive (ACE Inhibitor)
Mechanism	RAAS Pathway Inhibition

# Chemical Structure & Molecular Properties[2][4][6] [7][8][9]

## Structural Analysis

Delapril belongs to the class of dicarboxylate-containing ACE inhibitors. Its structure is composed of three distinct pharmacophores:

- Indane Ring System: Provides steric bulk and lipophilicity ( ), facilitating cell membrane traversal.
- L-Alanyl-Glycine Backbone: Mimics the C-terminal dipeptide of Angiotensin I (His-Leu), acting as a transition-state analog.
- Ethyl Ester Moiety: Masks the carboxylate to improve oral bioavailability (Prodrug design).

Stereochemistry: The molecule possesses two chiral centers derived from the L-alanine and the phenylpropyl moieties. The biologically active isomer is the (S,S) configuration.

## Physicochemical Properties

Property	Value / Characteristic	Clinical Implication
Physical State	White to off-white crystalline powder	Solid-state stability for formulation.
Solubility (Water)	~1.7 - 2.0 mg/mL	Moderate solubility; often requires co-solvents in liquid formulations.
Solubility (DMSO)	> 100 mg/mL	High solubility for in vitro stock solutions.
pKa	~3.5 (COOH), ~8.2 (Amine)	Ionization state varies significantly across GI pH.
Lipophilicity	High (Lipophilic)	Enhanced tissue ACE inhibition compared to hydrophilic inhibitors (e.g., Lisinopril).

## Synthesis & Manufacturing Logic

The synthesis of Delapril Hydrochloride typically follows a convergent pathway involving the coupling of a modified amino acid with a specialized glycine derivative.

## Retrosynthetic Analysis

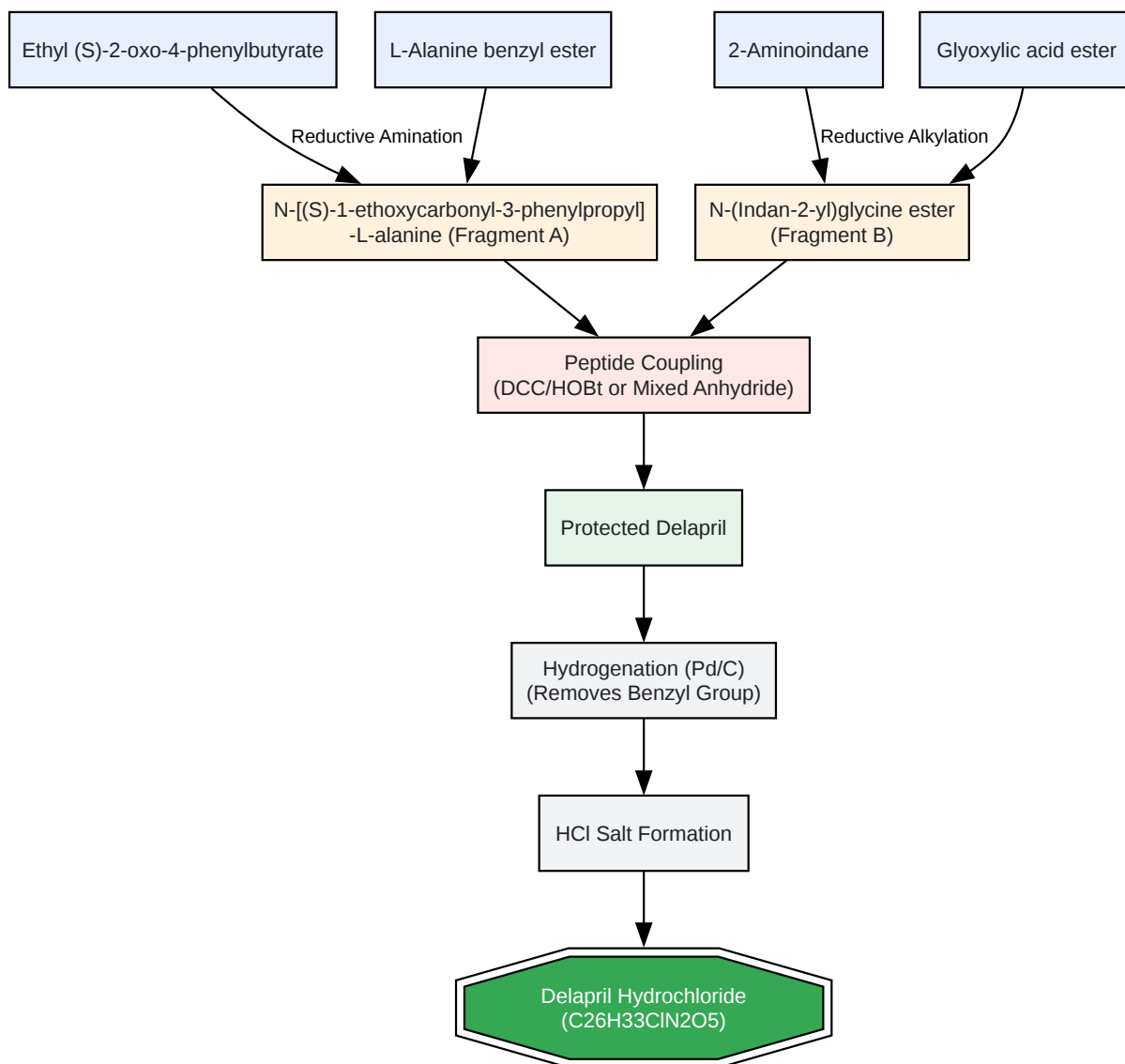
The molecule can be disconnected at the amide bond between the alanine derivative and the indanyl-glycine moiety.

Key Intermediates:

- Fragment A: N-[(S)-1-ethoxycarbonyl-3-phenylpropyl]-L-alanine.[\[5\]](#)
- Fragment B: N-(indan-2-yl)glycine ester (often benzyl or tert-butyl ester for protection).

## Synthetic Pathway Diagram

The following diagram illustrates the logical flow of the synthesis, prioritizing stereochemical retention.



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Caption: Convergent synthesis of Delapril HCl via peptide coupling of phenylpropyl-alanine and indanyl-glycine fragments.

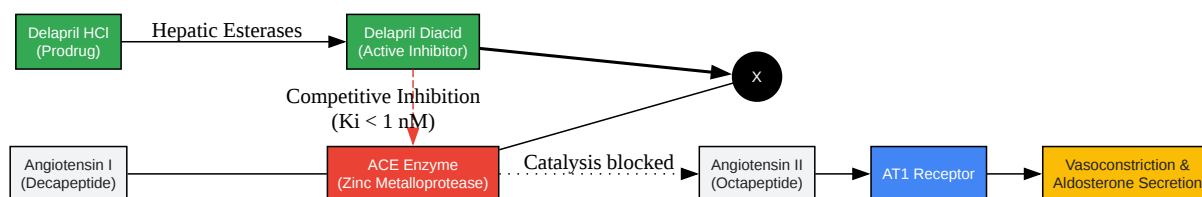
## Pharmacology & Mechanism of Action

### Mechanism of Action (MOA)

Delapril targets the Renin-Angiotensin-Aldosterone System (RAAS).

- Prodrug Activation: Upon oral administration, hepatic esterases hydrolyze the ethyl ester to form Delapril Diacid.
- Target Binding: The diacid metabolite binds with high affinity to the Zinc ( ) ion at the active site of ACE.
- Physiological Effect: This blockade prevents the conversion of Angiotensin I (inactive) to Angiotensin II (potent vasoconstrictor) and inhibits the degradation of Bradykinin (vasodilator).

## Signaling Pathway Diagram



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Caption: Inhibition of the RAAS pathway by Delapril Diacid, preventing Angiotensin II formation.

## Pharmacokinetics

- Absorption: Rapidly absorbed; bioavailability is ~60%.
- Metabolism: Converted to Delapril Diacid (major active) and 5-hydroxy delapril diacid (minor active).<sup>[1][3][4]</sup>
- Distribution: High lipophilicity allows penetration into vascular tissues (endothelium), providing organ protection beyond simple blood pressure control.
- Excretion: Renal (urine) and biliary (feces).

## Analytical Characterization

For researchers validating the compound, the following protocols are standard.

### HPLC Method (Purity & Assay)

- Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5  $\mu$ m).
- Mobile Phase:
  - A: Phosphate buffer (pH 2.5).
  - B: Acetonitrile.
  - Gradient: 20% B to 60% B over 20 mins.
- Detection: UV at 210 nm or 254 nm.
- Retention Time: Delapril HCl elutes later than its diacid metabolite due to the ester group (higher hydrophobicity).

### Solubility Protocol for In Vitro Assays

- Stock Solution: Dissolve 10 mg Delapril HCl in 1 mL DMSO (Result: ~20 mM clear solution).
- Working Solution: Dilute stock 1:1000 into culture medium.
  - Note: Aqueous solubility is limited. Do not attempt to dissolve directly in PBS/Saline at concentrations > 1 mg/mL without pH adjustment or co-solvents.

## References

- PubChem Compound Summary. Delapril Hydrochloride (CID 5362115).[1] National Center for Biotechnology Information. Available at: [\[Link\]](#)
- DrugBank Online. Delapril: Pharmacology and Structure. Available at: [\[Link\]](#)

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## Sources

- [1. Delapril Hydrochloride | C<sub>26</sub>H<sub>33</sub>ClN<sub>2</sub>O<sub>5</sub> | CID 5362115 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [2. Delapril hydrochloride, 83435-67-0 | BroadPharm \[broadpharm.com\]](#)
- [3. Delapril Hydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com \[pharmacompass.com\]](#)
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- [5. FR2733911A1 - Compsn. contg. delapril and manidipine to prevent or treat cardiovascular and renal diseases - Google Patents \[patents.google.com\]](#)
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